2-(3-acetyl-4-hydroxyphenyl)-2-aminoaceticacidhydrochloride
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Overview
Description
2-(3-acetyl-4-hydroxyphenyl)-2-aminoaceticacidhydrochloride is a synthetic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetyl group, a hydroxyphenyl group, and an aminoacetic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-4-hydroxyphenyl)-2-aminoaceticacidhydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance solubility and stability .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can improve yield and efficiency. Purification steps such as recrystallization and chromatography are essential to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-(3-acetyl-4-hydroxyphenyl)-2-aminoaceticacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-acetyl-4-hydroxyphenyl)-2-aminoaceticacidhydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-4-hydroxyphenyl)-2-aminoaceticacidhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-acetyl-4-hydroxyphenyl)diazenyl-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid:
N-(3-acetyl-4-hydroxyphenyl)acetamide: Another related compound with distinct chemical properties and uses.
Uniqueness
2-(3-acetyl-4-hydroxyphenyl)-2-aminoaceticacidhydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications .
Properties
IUPAC Name |
2-(3-acetyl-4-hydroxyphenyl)-2-aminoacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4.ClH/c1-5(12)7-4-6(2-3-8(7)13)9(11)10(14)15;/h2-4,9,13H,11H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJUJFOLSJLBJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(C(=O)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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